2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE
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Overview
Description
2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE is a complex organic compound with the molecular formula C11H6N4O2 It is known for its unique structure, which includes a cyclopenta[b]pyran ring system with multiple cyano groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of malononitrile with cyclopentanone in the presence of ammonium acetate can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst usage are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyano groups can form strong interactions with active sites, influencing biochemical pathways. Its unique structure allows it to modulate various biological processes, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-3,4,4(5H)-TRICARBONITRILE: Similar structure but with different functional groups.
2-AMINO-3-CYANO-4H-PYRAN DERIVATIVES: These compounds share the pyran ring system but differ in the number and position of cyano groups.
Uniqueness
2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE is unique due to its multiple cyano groups and the specific arrangement of functional groups
Properties
IUPAC Name |
2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O2/c12-3-6-10(15)17-8-2-1-7(16)9(8)11(6,4-13)5-14/h1-2,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHIAJOVHBSVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1OC(=C(C2(C#N)C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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